

Cytochalasin R: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cytochalasin R

Cat. No.: B12372462

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a class of fungal secondary metabolites renowned for their potent disruptive effects on the actin cytoskeleton.^[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of a recently identified cytochalasan, herein referred to as **Cytochalasin R**, with a focus on novel compounds isolated from the endophytic fungus *Rosellinia sanctae-cruciana*. Given that "Cytochalasin R" is not a standard designation in recent literature, this guide will focus on the detailed analysis of two novel cytochalasans discovered from this key fungal source: Jammosporin A and Cytochalasin-Augusta. These compounds represent the forefront of research into new cytochalasan structures and their potential therapeutic applications.

Discovery and Source Organism

Cytochalasin R and its analogs are produced by the endophytic fungus *Rosellinia sanctae-cruciana*, which has been isolated from the leaves of the medicinal plant *Albizia lebbeck*.^{[1][2]} Endophytic fungi represent a promising source of novel bioactive compounds with therapeutic potential. The discovery of new cytochalasans from this fungal strain highlights the importance of exploring unique ecological niches for drug discovery.

Quantitative Data: Cytotoxic Activity

Initial screening of the ethyl acetate extract from *Rosellinia sanctae-cruciana* cultures revealed significant cytotoxic activity against a panel of human cancer cell lines.[\[1\]](#)[\[3\]](#) Subsequent testing of the isolated cytochalasan analogs, including the novel Jammospordin A, provided specific quantitative data on their cytotoxic potential.

Compound	Cell Line	IC50 (μM) [1] [3] [4]
Jammospordin A	MOLT-4 (Human Leukemia)	20.0
19,20-Epoxyctochalasin D	MOLT-4 (Human Leukemia)	10.0
Cytochalasin D	MOLT-4 (Human Leukemia)	25.0
19,20-Epoxyctochalasin C	MOLT-4 (Human Leukemia)	8.0
Cytochalasin C	MOLT-4 (Human Leukemia)	6.0

Experimental Protocols

Fungal Fermentation and Extraction

The production of **Cytochalasin R** analogs is achieved through the fermentation of *Rosellinia sanctae-cruciana*. The following is a general protocol based on the successful isolation of cytochalasans from this fungus.[\[2\]](#)

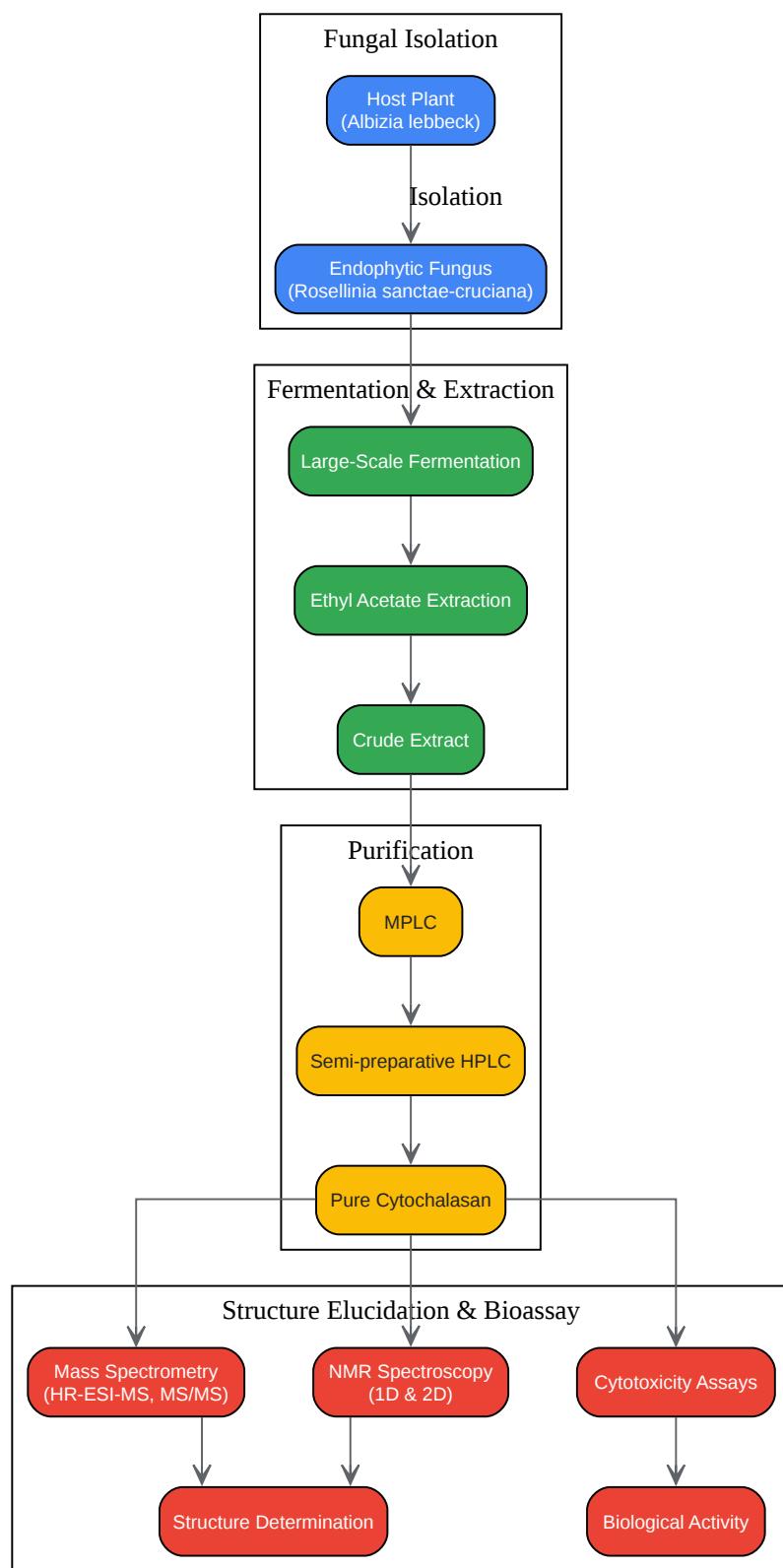
- **Fungal Culture:** *Rosellinia sanctae-cruciana* is cultured on a suitable growth medium.
- **Fermentation:** The fungus is then subjected to large-scale fermentation in a liquid medium to encourage the production of secondary metabolites.
- **Extraction:** After an appropriate incubation period, the fungal broth is extracted with an equal volume of ethyl acetate. This process is typically repeated multiple times to ensure a high yield of the desired compounds. The organic layers are then combined and concentrated under reduced pressure to obtain a crude extract.[\[2\]](#)

Purification of Cytochalasin Analogs

The crude extract, containing a mixture of compounds, is subjected to a series of chromatographic steps to isolate the pure cytochalasans.

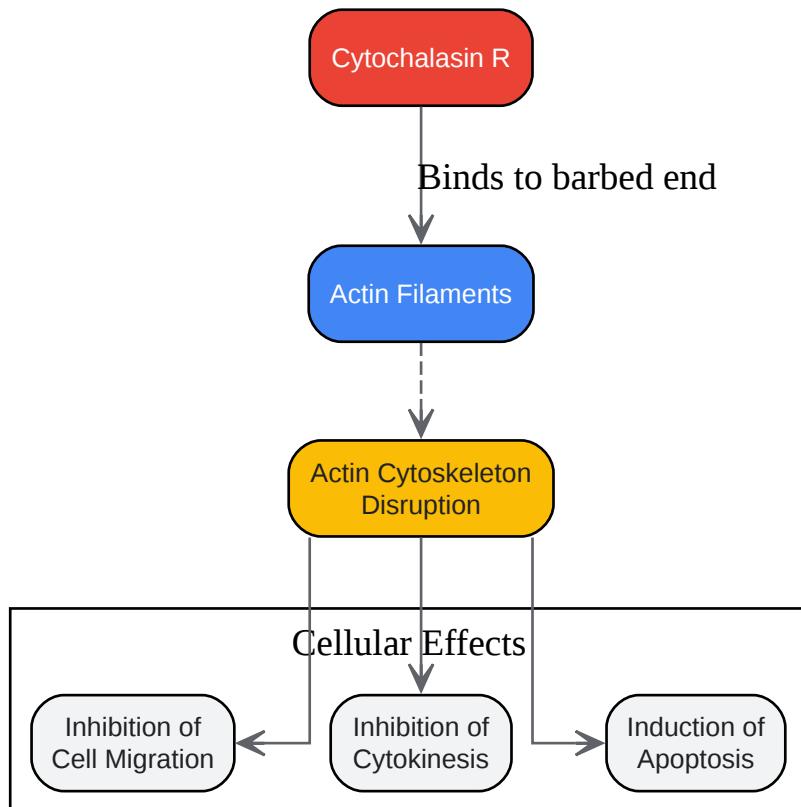
- Initial Fractionation: The crude extract is first fractionated using Medium Pressure Liquid Chromatography (MPLC) on a C18 reversed-phase column. A gradient of methanol and water is typically used to separate the compounds based on their polarity.
- High-Performance Liquid Chromatography (HPLC): The fractions obtained from MPLC that show bioactivity are further purified using semi-preparative HPLC.^[2] A reversed-phase C18 column is commonly employed with a gradient of acetonitrile and water as the mobile phase.^[2] The specific gradient and flow rate are optimized to achieve the separation of individual cytochalasan analogs. For the isolation of Cytochalasin-Augusta, a binary mobile phase of 0.1% v/v formic acid in water (A) and acetonitrile (B) was used with a flow rate of 2.0 mL/min. The gradient program was as follows: 20–60% B (0–20 min), 60–90% B (20–30 min), then decreased from 90% to 10% B (30–32 min) and held for 3 min.^[2]

Structure Elucidation


The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques.

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.^[2] For Cytochalasin-Augusta, a peak at m/z 558.272 $[M+H]^+$ was observed, corresponding to the molecular formula $C_{30}H_{39}NO_9$.^[2] Tandem MS (MS/MS) experiments are conducted to obtain fragmentation patterns, which provide valuable information about the compound's structure.^[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of 1D and 2D NMR experiments are performed to elucidate the detailed structure and stereochemistry of the molecule. These experiments include:^{[1][2]}
 - 1H NMR: To identify the proton environments in the molecule.
 - ^{13}C NMR: To identify the carbon skeleton.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which helps in connecting different parts of the molecule.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for establishing the relative stereochemistry of the molecule.


Visualizations

Experimental Workflow for Cytochalasin Discovery

[Click to download full resolution via product page](#)

Caption: Workflow for the discovery and isolation of cytochalasans.

Signaling Pathway: General Mechanism of Cytochalasans

[Click to download full resolution via product page](#)

Caption: General signaling effects of cytochalasans on actin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]

- 3. Current status of research on endophytes of traditional Tibetan medicinal plant and their metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cytochalasin R: A Technical Guide to its Discovery, Isolation, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372462#cytochalasin-r-discovery-and-isolation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com